4,5-Dichloro-2-nitro-1,1/'-biphenyl
Description
4,5-Dichloro-2-nitro-1,1'-biphenyl (CAS: 15862-05-2) is a substituted biphenyl derivative with the molecular formula C₁₂H₇Cl₂NO₂ and a molecular weight of 268.0955 g/mol . Structurally, it consists of two benzene rings connected by a single bond (biphenyl core), with substituents at the 2-, 4-, and 5-positions: a nitro (-NO₂) group at the 2-position and chlorine atoms at the 4- and 5-positions. This compound is primarily used in research settings, particularly in organic synthesis and pharmaceutical intermediate development, due to its electron-withdrawing substituents that influence reactivity and binding properties .
Properties
CAS No. |
15862-05-2 |
|---|---|
Molecular Formula |
C12H7Cl2NO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
1,2-dichloro-4-nitro-5-phenylbenzene |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-6-9(8-4-2-1-3-5-8)12(15(16)17)7-11(10)14/h1-7H |
InChI Key |
FXCLICVALFUPKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Synonyms |
4,5-Dichloro-2-nitrobiphenyl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-nitro-1,1’-biphenyl typically involves the nitration of 4,5-dichlorobiphenyl. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective nitration at the 2-position of the biphenyl ring.
Industrial Production Methods: Industrial production of 4,5-Dichloro-2-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, ammonia, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4,5-Dichloro-2-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized biphenyl derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 4,5-Dichloro-2-nitroaniline, the precursor to DCNB, typically involves the reaction of 2,4,5-trichloronitrobenzene with ammonia in an inert solvent. This method yields high purity and good yields while minimizing by-product formation . The compound has a molecular formula of C12H8Cl2N2O2 and displays unique chemical properties due to the positioning of chlorine and nitro groups on the biphenyl structure.
Chemistry
DCNB serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, such as electrophilic substitution and coupling reactions, making it useful for developing more complex organic molecules .
Biological Research
In biological studies, DCNB has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that biphenyl derivatives exhibit significant anti-tumor activity through mechanisms that involve the modulation of cellular pathways .
Industrial Applications
DCNB is utilized in the production of various industrial chemicals including dyes and polymers. Its role as an intermediate in synthesizing crop protection agents highlights its importance in agricultural chemistry . Additionally, biphenyl derivatives are used extensively in the manufacture of organic light-emitting diodes (OLEDs) and liquid crystals due to their favorable electronic properties .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of DCNB exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to inhibit key enzymes involved in cell cycle regulation, thus leading to apoptosis in cancer cells .
Case Study 2: Agricultural Chemistry
DCNB was evaluated as a potential herbicide in agricultural settings. Field trials indicated that formulations containing DCNB effectively controlled weed populations without adversely affecting crop yields. The compound's selective toxicity towards certain plant species made it a candidate for further development as an environmentally friendly herbicide .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Main Application |
|---|---|---|
| 4,5-Dichloro-2-nitroaniline | Structure | Intermediate for pharmaceuticals |
| 2,5-Dichloroaniline | Structure | Dyes and pigments |
| 3,4-Dichloroaniline | Structure | Herbicides |
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-nitro-1,1’-biphenyl depends on its chemical structure and the specific application. In biological systems, the compound may interact with cellular components, leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Biphenyl Derivatives
Structural and Molecular Comparisons
The table below compares 4,5-dichloro-2-nitro-1,1'-biphenyl with key analogs:
Key Observations:
- Substituent Effects: The dual chlorine atoms and nitro group in 4,5-dichloro-2-nitro-1,1'-biphenyl enhance electron-withdrawing effects compared to mono-chloro or methyl-substituted analogs. This increases polarity and may reduce solubility in non-polar solvents relative to 4-methyl-1,1'-biphenyl .
- Molecular Weight: The compound’s higher molecular weight (268.10 vs.
Thermal and Spectroscopic Properties
- Thermal Stability : Unsubstituted biphenyl has a melting point of ~69–72°C . The introduction of nitro and chlorine groups likely increases thermal stability due to stronger intermolecular forces (e.g., dipole-dipole interactions).
- Spectroscopic Signatures : The nitro group’s strong IR absorption at ~1520 cm⁻¹ (N-O stretch) and chlorine’s mass spectral fragmentation patterns (e.g., M⁺-Cl peaks) differentiate 4,5-dichloro-2-nitro-1,1'-biphenyl from analogs like 4-methyl-1,1'-biphenyl, which lacks these functional groups .
Q & A
Q. What are the recommended methods for synthesizing 4,5-Dichloro-2-nitro-1,1'-biphenyl, and how can reaction conditions be optimized?
Synthesis typically involves biphenyl coupling reactions with halogenated precursors. For example, aluminum chloride (AlCl₃) and cupric chloride (CuCl₂) are effective catalysts for biphenyl coupling, though reaction optimization is critical due to competing oligomerization pathways . Key steps include:
- Catalyst selection : Use AlCl₃/CuCl₂ in stoichiometric ratios to minimize byproducts (e.g., trimer-type oligomers).
- Solvent systems : Toluene-nonane mixtures (e.g., 5–10% nonane) improve solubility and reaction homogeneity .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the target compound.
Q. How should researchers characterize the purity and structural integrity of 4,5-Dichloro-2-nitro-1,1'-biphenyl?
- Chromatography : Use GC-MS or HPLC with nonane-based mobile phases to detect impurities (e.g., chlorinated biphenyl isomers) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and chloro groups at positions 2, 4, and 5).
- FT-IR : Identify nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 268.97 for C₁₂H₆Cl₂NO₂).
Q. What solvent systems are optimal for preparing stable analytical standards of this compound?
Stable standards require inert solvents to prevent decomposition. Toluene-nonane mixtures (5–10% nonane) are recommended for long-term storage at 50–100 μg/mL concentrations. Avoid polar solvents (e.g., acetone) to reduce nitro group reactivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of 4,5-Dichloro-2-nitro-1,1'-biphenyl in catalytic applications?
Density Functional Theory (DFT) calculations can model:
- Electrophilic substitution : Predict regioselectivity for further functionalization (e.g., Suzuki-Miyaura coupling).
- Steric effects : Assess steric hindrance from nitro and chloro groups using molecular orbital diagrams.
- Catalytic interactions : Simulate binding with transition-metal catalysts (e.g., Ru or Pd complexes) to design enantioselective reactions .
Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields often arise from:
Q. How does the electronic structure of 4,5-Dichloro-2-nitro-1,1'-biphenyl influence its utility in asymmetric catalysis?
The electron-withdrawing nitro and chloro groups create a polarized biphenyl framework, enhancing ligand-metal interactions. For example:
- Chiral ligands : Derivatives with phosphine groups (e.g., BINAP or XPhos) enable asymmetric hydrogenation or cross-coupling .
- Steric tuning : Modify substituents (e.g., cyclohexyl or t-butyl groups) to control enantioselectivity in C–C bond formation .
Q. What are the challenges in analyzing environmental degradation products of this compound?
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate degradation products from complex samples.
- Detection limits : Employ GC-ECD or LC-MS/MS for trace-level quantification (detection limits < 0.1 ppb).
- Degradation pathways : Study photolytic or microbial pathways via isotopic labeling (e.g., ¹³C or D) to track bond cleavage .
Methodological Guidelines
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation.
- Analytical validation : Cross-validate NMR and MS data with certified reference standards (e.g., Kanto Reagents’ PCB-analog solutions) .
- Safety compliance : Adhere to chemical safety laws (e.g., Japan’s CSCL) for handling “First-Class Specific Chemical Substances” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
